molecular formula C7H6O4 B183173 Methyl alpha-oxofuran-2-acetate CAS No. 33245-13-5

Methyl alpha-oxofuran-2-acetate

Cat. No. B183173
CAS RN: 33245-13-5
M. Wt: 154.12 g/mol
InChI Key: ZHRNRBLRLWDFDH-UHFFFAOYSA-N
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Patent
US06048852

Procedure details

Methyl iodide (3.34 ml) was added to a stirred mixture of potassium carbonate (7.4 g) and furan α-oxoacetic acid (5 g) (Fluka) in dimethylformamide (70 ml). The mixture was stirred for 3 days and then partitioned between ethyl acetate and water. The organic phase was washed three times with water, then brine, dried over magnesium sulphate and evaporated. The product (2.1 g) was isolated by column chromatography using gradient elution (Kieselgel:3:1 going to 1:1 hexane:ethyl acetate. δH (250 MHz, CDCl3), 3.96 (3H, s), 6.62-6.65 (1H, m), 7.75-7.78 (2H, m).
Quantity
3.34 mL
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
furan α-oxoacetic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CI.[C:3](=O)([O-])[O-].[K+].[K+].[O:9]=[CH:10][C:11]([OH:13])=[O:12].[O:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1>CN(C)C=O>[O:9]=[C:10]([C:15]1[O:14][CH:18]=[CH:17][CH:16]=1)[C:11]([O:13][CH3:3])=[O:12] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
3.34 mL
Type
reactant
Smiles
CI
Name
Quantity
7.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
furan α-oxoacetic acid
Quantity
5 g
Type
reactant
Smiles
O=CC(=O)O.O1C=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic phase was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
O=C(C(=O)OC)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.